
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the pyridin-2-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Uniqueness
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the pyridin-2-ylmethyl group on the pyrrolidine ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20) |
Clave InChI |
IXIPKNSPXKSQNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)


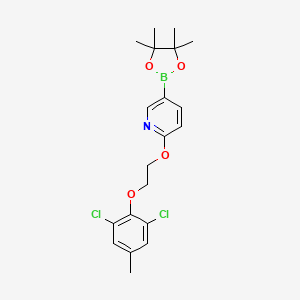
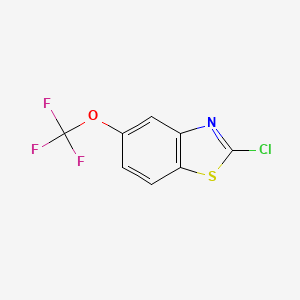
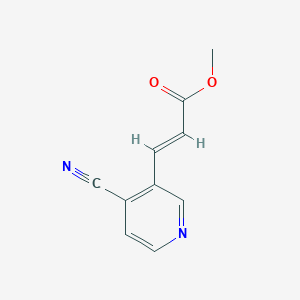

![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
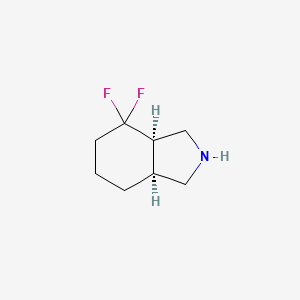
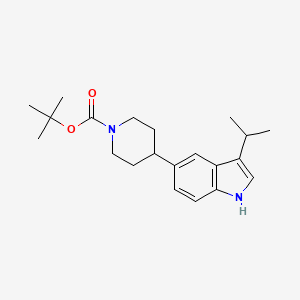
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
